Tert-butyl 2,4-diaminobenzoate
CAS No.:
Cat. No.: VC13084900
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | tert-butyl 2,4-diaminobenzoate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3 |
| Standard InChI Key | CBCGTZYZXJLZFB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
Tert-butyl 2,4-diaminobenzoate is an aromatic ester with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.3 g/mol. The compound features:
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A benzene ring substituted with amino groups at the 2- and **4-**positions.
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A tert-butyl ester group (-OC(O)C(CH₃)₃) at the **1-**position of the ring.
The tert-butyl group confers steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity.
Physicochemical Properties
Key properties include:
| Property | Value/Description |
|---|---|
| Purity | ≥95% (typical commercial grade) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); limited water solubility |
| Stability | Stable under inert atmospheric conditions; sensitive to strong acids/bases |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 2,4-diaminobenzoate typically involves esterification of 2,4-diaminobenzoic acid with tert-butanol under acidic conditions. A common methodology includes:
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Acid-Catalyzed Esterification: Reacting 2,4-diaminobenzoic acid with excess tert-butanol in the presence of concentrated sulfuric acid or HCl gas.
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Purification: Isolation via recrystallization or column chromatography to achieve high purity.
Reaction Scheme:
Industrial Production Considerations
Industrial-scale synthesis prioritizes:
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Cost Efficiency: Use of recyclable solvents (e.g., 1,4-dioxane) and catalytic acid systems.
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Safety Protocols: Handling corrosive acids and volatile reagents under controlled conditions.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s diamino and ester functionalities make it a key precursor in synthesizing:
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Anticancer Agents: As a building block for kinase inhibitors targeting aberrant cell signaling.
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Antimicrobials: Functionalization to create quaternary ammonium derivatives with enhanced bioactivity.
Materials Science
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Polymer Chemistry: Incorporation into polyamide backbones to enhance thermal stability and mechanical properties.
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Coordination Complexes: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Comparative Analysis with Analogous Compounds
tert-Butyl 2,4-Dinitrobenzoate
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Structural Difference: Nitro (-NO₂) groups replace amino (-NH₂) groups at positions 2 and 4.
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Reactivity: Nitro groups act as electron-withdrawing substituents, reducing electrophilic substitution rates compared to the diamino derivative.
tert-Butyl 3,5-Diaminobenzoate
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Positional Isomerism: Amino groups at 3- and **5-**positions alter electronic distribution.
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Applications: Less steric hindrance facilitates use in dendritic polymer synthesis.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of amino and ester groups to optimize pharmacological profiles.
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Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.
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